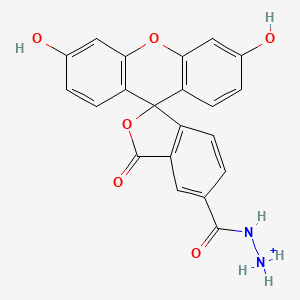

FAM hydrazide, 5-isomer

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21/h1-9,24-25H,22H2,(H,23,26)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLTXRWYPNRWBS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N2O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-FAM Hydrazide (5-Isomer) Properties & Labeling Protocols

Executive Summary

FAM hydrazide, 5-isomer (CAS 2183440-64-2) is a high-performance fluorescent labeling reagent designed for the selective targeting of carbonyl groups (aldehydes and ketones). Unlike amine-reactive succinimidyl esters (NHS-esters) that target ubiquitous lysine residues, hydrazide chemistry allows for site-specific conjugation to oxidized glycoproteins, carbohydrates, and nucleic acids containing rare bases like 5-formylcytosine.

This guide provides a rigorous technical analysis of the 5-isomer variant, emphasizing its utility in ensuring batch-to-batch reproducibility in assay development—a critical advantage over mixed isomer preparations.

Part 1: Technical Specifications & Properties

The following data characterizes the pure 5-isomer form. Researchers should note that the presence of chloride in the molecular formula indicates this reagent is typically supplied as a hydrochloride salt to enhance stability and water solubility during reconstitution.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 5-Carboxyfluorescein hydrazide (5-FAM hydrazide) |

| CAS Number | 2183440-64-2 |

| Isomer Purity | Single isomer (5-isomer) |

| Molecular Formula | C₂₁H₁₅ClN₂O₆ (HCl salt form) |

| Molecular Weight | ~426.81 Da |

| Appearance | Yellow to Orange solid |

| Solubility | DMSO, DMF (Stock); Aqueous buffers (pH > 6.[1][2][3][4]5) |

| Excitation Max ( | 492–494 nm |

| Emission Max ( | 517–520 nm |

| Extinction Coefficient ( | ~75,000 – 80,000 M⁻¹cm⁻¹ at pH 9.0 |

| Quantum Yield ( | 0.90 (High brightness) |

Spectral Characteristics

5-FAM is pH-sensitive.[2][3] Its fluorescence is significantly quenched below pH 6.0 due to the protonation of the phenolic group on the xanthene ring.

-

Optimal Assay pH: 7.0 – 9.0

-

Storage of Stock: Anhydrous DMSO at -20°C (protect from light).

Part 2: Mechanistic Principles

Carbonyl-Selective Ligation

The primary utility of CAS 2183440-64-2 lies in the hydrazide-aldehyde condensation . While amines form unstable Schiff bases with aldehydes that require immediate reduction, hydrazides form hydrazones , which are thermodynamically more stable.

-

Selectivity: Hydrazides react with aldehydes/ketones at slightly acidic to neutral pH (5.5–7.5), a condition where amines are protonated and unreactive.

-

Stability: The resulting hydrazone linkage is stable enough for most biological assays without reduction, though reduction with sodium cyanoborohydride (

) can generate an irreversible hydrazine bond.

Diagram 1: Reaction Mechanism

The following diagram illustrates the condensation of 5-FAM Hydrazide with a generic aldehyde-functionalized biomolecule.

Caption: Nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon forms a stable hydrazone conjugate.[1]

Part 3: Experimental Protocol (Glycoprotein Labeling)

This protocol describes the labeling of sialic acid residues on glycoproteins (e.g., antibodies). Sialic acids are first oxidized to generate aldehydes, which are then targeted by 5-FAM hydrazide.

Reagents Required[6][7]

-

5-FAM Hydrazide (CAS 2183440-64-2): 10 mg/mL in dry DMSO.

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.[5]

-

Sodium Periodate (

): 10 mM solution (Freshly prepared). -

Purification: Sephadex G-25 spin columns or dialysis cassettes (10k MWCO).

Step-by-Step Methodology

Phase 1: Periodate Oxidation

-

Preparation: Dissolve the glycoprotein at 2–5 mg/mL in Oxidation Buffer . Avoid amine-containing buffers (Tris, Glycine) as they may interfere if downstream reduction is performed.

-

Oxidation: Add cold

stock to a final concentration of 1 mM.-

Note: 1 mM at 0°C selectively oxidizes sialic acids. Higher concentrations (>10 mM) or room temperature may oxidize other sugars.

-

-

Incubation: Incubate on ice for 30 minutes in the dark.

-

Quenching (Optional): Add glycerol (1% v/v) to consume excess periodate if immediate desalting is not possible.

-

Desalting: Rapidly remove periodate using a spin column equilibrated in Oxidation Buffer .

Phase 2: Conjugation

-

Reaction: Add 5-FAM hydrazide stock to the oxidized protein.

-

Ratio: Use a 50-fold molar excess of dye over protein.

-

-

Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

-

Critical: Keep the reaction pH between 5.5 and 7.0.

-

-

Mixing: Ensure gentle, continuous agitation.

Phase 3: Purification & Validation

-

Cleanup: Remove excess free dye using size-exclusion chromatography (Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

-

Visual Check: The protein band should be yellow/orange; the free dye band will be retained in the column.

-

-

Storage: Store labeled protein at 4°C (short term) or -20°C (long term) with 0.1% BSA or glycerol.

Diagram 2: Glycoprotein Labeling Workflow

Caption: Step-by-step workflow for converting vicinal diols to aldehydes and labeling with 5-FAM hydrazide.

Part 4: Quality Control & Calculations

To validate the success of the conjugation, calculate the Degree of Labeling (DOL) . This metric represents the average number of dye molecules attached to each protein molecule.

Where:

- = Absorbance of the conjugate at 494 nm.

-

= 75,000

- = Molar concentration of the protein.

Correction Factor:

Since fluorescein absorbs slightly at 280 nm, the protein absorbance (

References

-

Antibodies.com. FAM hydrazide, 5-isomer (A270214) Datasheet. Retrieved from [Link]

Sources

- 1. 5-Fam | C21H12O7 | CID 123755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 76823-03-5 CAS MSDS (5-Carboxyfluorescein) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. help.lumiprobe.com [help.lumiprobe.com]

Part 1: Chemical Architecture & Molecular Weight Analysis

Title: Precision in Bioconjugation: The Molecular Weight and Functional Analysis of FAM Hydrazide 5-Isomer vs. 6-Isomer

Executive Summary In the high-stakes landscape of drug development and proteomic analysis, the precise characterization of fluorescent labels is non-negotiable. A recurring point of confusion in the application of Fluorescein Amidite (FAM) Hydrazide is the apparent discrepancy in molecular weights (MW) across vendor catalogs. This technical guide clarifies the physicochemical distinctions between the 5-isomer and 6-isomer, debunks the "isomer weight paradox" (often a result of salt form variance), and provides a validated protocol for carbonyl-reactive bioconjugation.

The Isomer Paradox: Identity vs. Salt Form

Researchers often encounter conflicting MW values for FAM hydrazide, ranging from ~390 Da to ~427 Da. It is critical to understand that the isomeric position (5 vs. 6) does not alter the molecular weight of the free base.

-

5-FAM Hydrazide: The hydrazide functionality is located at the 5-position of the benzene ring.

-

6-FAM Hydrazide: The hydrazide functionality is located at the 6-position.[1][2]

Both isomers share the identical molecular formula in their neutral state. The observed MW variations are strictly due to the salt form (e.g., Hydrochloride) provided by the manufacturer to enhance water solubility.

Quantitative Comparison Table

The following table synthesizes data to resolve the MW confusion. Use this to verify your specific lot before calculating stoichiometry.

| Chemical Entity | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| FAM Hydrazide (Free Base) | 5- or 6- | C₂₁H₁₄N₂O₆ | 390.35 | DMSO, DMF |

| FAM Hydrazide (HCl Salt) | 5- or 6- | C₂₁H₁₅ClN₂O₆ | 426.81 | Water, Buffer, DMSO |

| FAM Hydrazide (TFA Salt) | 5- or 6- | Variable | ~504.4 (varies) | Water, DMSO |

Expert Insight: When calculating the Degree of Labeling (DOL), using the wrong MW (e.g., using 390 for a 426 salt) will introduce a systematic error of ~9% in your molar excess calculations. Always check the Certificate of Analysis (CoA) for the counterion.

Part 2: Functional Differences & Selection Logic

While the molecular weights are identical for the same salt forms, the choice between 5-isomer, 6-isomer, or mixed isomers is not arbitrary.

-

Chromatographic Resolution (HPLC/LC-MS):

-

Mixed Isomers: Produce double peaks in reverse-phase HPLC, complicating the purification of the labeled conjugate. It becomes difficult to distinguish between a di-labeled species and two mono-labeled isomers.

-

Single Isomer (5 or 6): Yields a single, sharp peak. Recommendation: Use single isomers for therapeutic conjugates or when rigorous LC-MS characterization is required.

-

-

Steric Hindrance:

-

The 5-isomer is generally less sterically hindered in certain antibody conjugation scenarios compared to the 6-isomer, though this effect is target-dependent.

-

-

FRET Efficiency:

-

In Fluorescence Resonance Energy Transfer (FRET) studies, the orientation of the dipole matters. The 5- and 6-isomers have slightly different dipole orientations relative to the linker, which can alter

values in rigid systems.

-

Part 3: Experimental Protocol – Site-Specific Glycoprotein Labeling

This protocol targets the carbohydrate moiety of glycoproteins (e.g., antibodies, mucins), preserving the antigen-binding site (Fab region) which is often lysine-rich and vulnerable to NHS-ester labeling.

Mechanism of Action

-

Oxidation: Sodium Periodate (

) cleaves cis-diols on glycans, generating reactive aldehydes.[3][4] -

Conjugation: FAM Hydrazide attacks the aldehyde to form a stable hydrazone bond.[4]

-

Stabilization (Optional): While hydrazones are stable at neutral pH, they can be reduced to hydrazines for irreversible linkage.

Visualization of Workflow

Caption: Figure 1.[5] Site-selective labeling of glycoproteins via periodate oxidation and hydrazide conjugation.[6]

Validated Protocol Steps

Materials:

-

FAM Hydrazide (5- or 6-isomer, check salt form).

-

Sodium Periodate (

).[3][4] -

Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH accelerates hydrazone formation).

-

Purification Column: Sephadex G-25 or equivalent desalting column.

Procedure:

-

Preparation: Dissolve the glycoprotein at 1–5 mg/mL in Coupling Buffer.

-

Oxidation: Add cold

to a final concentration of 10–20 mM. Incubate for 30 minutes at 4°C in the dark.-

Note: Over-oxidation can degrade the protein. Do not exceed 30 mins or room temperature unless necessary.

-

-

Quenching/Desalting: CRITICAL. Remove excess periodate using a desalting column equilibrated in Coupling Buffer. Residual periodate will oxidize the hydrazide dye, destroying it before it labels the protein.

-

Labeling Reaction: Dissolve FAM Hydrazide in dry DMSO (10 mg/mL). Add to the oxidized protein at a 50–100 molar excess.

-

Calculation:

-

-

Incubation: React for 2–4 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess dye using a desalting column or dialysis against PBS (pH 7.4).

Part 4: Quality Control & Validation

Determining Degree of Labeling (DOL)

To ensure the protocol worked, calculate the DOL using UV-Vis spectroscopy.

- : Absorbance of the conjugate at 495 nm.[7]

-

: Extinction coefficient of FAM (~75,000

-

Correction Factor: FAM absorbs at 280 nm (approx 30% of

). Correct the protein absorbance:

Troubleshooting Low Efficiency

-

Problem: Low DOL (< 0.5).

-

Root Cause 1: Residual Periodate. Solution: Ensure thorough desalting after oxidation.

-

Root Cause 2: pH too high. Solution: Hydrazide reactions are most efficient at pH 5.0–6.0. pH > 7.5 slows the reaction significantly.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for hydrazide chemistry mechanisms).

Sources

- 1. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

Technical Guide: 5-FAM Hydrazide vs. Fluorescein-5-Thiosemicarbazide (FTSC)

This guide provides a technical analysis comparing 5-FAM Hydrazide and Fluorescein-5-thiosemicarbazide (FTSC) . It is structured to assist researchers in selecting the optimal probe for bioconjugation, specifically targeting carbonyl moieties (aldehydes/ketones) in glycoproteins, carbohydrates, and oxidative stress markers.

Part 1: Executive Summary & Selection Matrix

While both 5-FAM Hydrazide and FTSC are fluorescein-based probes targeting carbonyl groups, they are not interchangeable. The critical distinction lies in the stability of the resulting linkage and the nucleophilicity of the reactive group .

-

Select 5-FAM Hydrazide for general in vitro bioconjugation where reductive amination (stabilization) will follow immediately, or for applications where a reversible linkage is acceptable (e.g., cleavable linkers).

-

Select FTSC for live-cell imaging or assays requiring high hydrolytic stability without a reduction step. The thiosemicarbazone linkage is significantly more robust against hydrolysis than the simple hydrazone linkage formed by 5-FAM hydrazide.

Quick Comparison Matrix

| Feature | 5-FAM Hydrazide | Fluorescein-5-Thiosemicarbazide (FTSC) |

| Reactive Group | Hydrazide (–CO–NHNH₂) | Thiosemicarbazide (–NH–CS–NHNH₂) |

| Resulting Linkage | Hydrazone (C=N–NH–CO–) | Thiosemicarbazone (C=N–NH–CS–NH–) |

| Linkage Stability | Low to Moderate (Reversible at acidic pH) | High (Resistant to hydrolysis) |

| Primary Application | Fixed cell labeling, Antibody conjugation (with reduction) | Live cell surface labeling , Metabolic labeling |

| Excitation/Emission | 492 nm / 518 nm | 492 nm / 516 nm |

| Optimum pH | pH 5.5 – 7.0 | pH 5.5 – 7.0 |

Part 2: Chemical Fundamentals & Mechanism

Structural Comparison

Both probes utilize the fluorescein fluorophore, ensuring compatibility with standard FITC/GFP filter sets (Ex ~490 nm, Em ~520 nm). The difference is solely in the linker arm chemistry.

Figure 1: Structural comparison highlighting the reactive moieties. The thiosemicarbazide group contains a sulfur atom that influences the electronic properties of the bond.

Reaction Mechanism

Both reagents react with aldehydes (generated via periodate oxidation of sugars or N-terminal transamination) or ketones.

-

5-FAM Hydrazide Reaction:

Product:Acylhydrazone .[1][2] This bond is subject to hydrolysis, particularly in acidic environments (e.g., endosomes, pH < 5.0).[3] To make this permanent, it is often reduced with Sodium Cyanoborohydride ( -

FTSC Reaction:

Product:Thiosemicarbazone .[4][5][6] The presence of the thiocarbonyl group (

Figure 2: Reaction pathways.[7] Note that Pathway A often requires a secondary reduction step for stability, whereas Pathway B yields an intrinsically stable conjugate.

Part 3: Critical Application Scenarios

Scenario 1: Live Cell Surface Glycan Imaging

Recommendation: FTSC When labeling cell surface mucins or sialic acids (after metabolic incorporation of keto-sugars or mild periodate oxidation), the probe is exposed to the extracellular environment.

-

Why FTSC? The thiosemicarbazone bond is robust enough to survive the experimental duration without hydrolysis. 5-FAM hydrazide conjugates may hydrolyze, leading to high background noise and loss of signal.

-

Evidence: FTSC is the standard for "one-pot" labeling of polysaccharides and direct imaging of mucin-type O-linked glycoproteins on living cells.

Scenario 2: Antibody Labeling (Fc Region)

Recommendation: 5-FAM Hydrazide (with Reduction) For labeling antibodies on the Fc region (glycosylation site) to preserve antigen-binding affinity.

-

Why 5-FAM Hydrazide? The protocol typically involves a reduction step with

immediately after conjugation. This converts the hydrazone to a stable hydrazine bond. Since the reduction is feasible in vitro (unlike in some live-cell contexts), the lower cost and availability of 5-FAM hydrazide make it a viable choice.

Scenario 3: Detection of Protein Carbonylation (Oxidative Stress)

Recommendation: FTSC Protein carbonyls are markers of oxidative stress.[4][6][8]

-

Why FTSC? FTSC reacts specifically with carbonyls to form stable fluorescent adducts that can be analyzed via SDS-PAGE or spectroscopy without the need for immediate reduction, simplifying the workflow for high-throughput screening.

Part 4: Experimental Protocols

Protocol A: Labeling Glycoproteins with FTSC (Live Cell/Surface)

Target: Sialic acid residues on cell surface glycoproteins.

-

Preparation:

-

Wash cells (

cells/mL) with cold PBS (pH 7.4). -

Oxidation: Resuspend cells in PBS containing 1 mM Sodium Periodate (

) . -

Incubate at 4°C for 30 minutes in the dark. (Note: Low temperature and low periodate concentration target sialic acids specifically).

-

Quench oxidation by adding glycerol (1 mM) or washing 3x with PBS.

-

-

Conjugation:

-

Prepare a 1 mM stock solution of FTSC in DMSO.

-

Dilute FTSC into the cell suspension to a final concentration of 10–50 µM in PBS (pH 6.5 – 7.0). Slightly acidic pH accelerates Schiff base formation.

-

Incubate at 4°C for 60–90 minutes .

-

-

Washing:

-

Wash cells 3x with PBS containing 1% BSA to remove unbound dye.

-

Analyze via Flow Cytometry or Fluorescence Microscopy (FITC channel).

-

Protocol B: Labeling Antibodies with 5-FAM Hydrazide

Target: Fc-region carbohydrates.

-

Oxidation:

-

Dissolve IgG (1–5 mg/mL) in 0.1 M Sodium Acetate buffer (pH 5.5) .

-

Add

to a final concentration of 10 mM . -

Incubate at room temperature for 30 minutes in the dark.

-

Desalt via Sephadex G-25 or dialysis into pH 5.5 buffer to remove excess periodate.

-

-

Conjugation:

-

Add 5-FAM Hydrazide (dissolved in DMSO) to the oxidized antibody at a 50-fold molar excess .

-

Incubate for 2 hours at room temperature.

-

-

Stabilization (Critical Step):

-

Add Sodium Cyanoborohydride (

) to a final concentration of 10 mM. -

Incubate for 30 minutes to reduce the hydrazone to a stable hydrazine linkage.

-

Note: Do not use Sodium Borohydride (

) as it reduces aldehydes/disulfides more aggressively.

-

-

Purification:

-

Remove excess dye and reagents using a size-exclusion column (e.g., PD-10) equilibrated in PBS (pH 7.4).

-

Part 5: References

-

Zhang, Y., et al. (2012). "Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells."[9] Glycoconjugate Journal.

-

Lumiprobe Corporation. "FAM hydrazide, 5-isomer." Product Technical Documentation.

-

Sigma-Aldrich. "Fluorescein-5-thiosemicarbazide Product Information."[10]

-

Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Demonstrates the comparative stability of C=N linkages).

-

Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." Bioconjugation Technical Handbook.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jcsp.org.pk [jcsp.org.pk]

Navigating the Polar Aprotics: A Technical Guide to the Solubility of FAM Hydrazide in DMSO and DMF

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Optimizing the Dissolution of a Key Fluorescent Probe.

In the realm of bioconjugation and fluorescence-based assays, the successful and reproducible labeling of target molecules is paramount. This process invariably begins with a critical, yet often overlooked, step: the complete and efficient dissolution of the fluorescent probe. For researchers utilizing 5-Carboxyfluorescein (FAM) hydrazide, a versatile tool for labeling carbonyl groups in biomolecules, selecting the appropriate solvent and employing a robust dissolution protocol is the foundation for reliable downstream applications. This in-depth technical guide provides a comprehensive analysis of the solubility of FAM hydrazide in two of the most common polar aprotic solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Moving beyond a simple recitation of protocols, this guide delves into the underlying chemical principles, offers field-proven insights, and equips the user with the knowledge to troubleshoot and optimize their experimental workflow.

Understanding the Solute and the Solvents: A Tale of Molecular Interactions

FAM hydrazide, a derivative of the widely used fluorescein dye, possesses a chemical structure that dictates its solubility characteristics. The fluorescein core is relatively hydrophobic, while the carboxylic acid and hydrazide functionalities introduce polarity and the potential for hydrogen bonding. This amphipathic nature necessitates the use of polar aprotic solvents like DMSO and DMF to achieve practical working concentrations for stock solutions.

Dimethyl Sulfoxide (DMSO) is a highly polar organic solvent renowned for its exceptional ability to dissolve a wide array of organic molecules, including many that are sparingly soluble in aqueous solutions.[1] Its strong hydrogen bond accepting capability allows it to effectively solvate the polar groups of FAM hydrazide.

N,N-Dimethylformamide (DMF) is another polar aprotic solvent frequently employed in bioconjugation chemistry. While also an effective solvent for many organic compounds, its properties and handling considerations differ from those of DMSO.

The choice between these two solvents is not merely a matter of convenience; it can have significant implications for the stability of the dye, the efficiency of subsequent labeling reactions, and the integrity of the biological sample.

Quantitative Solubility: A Complex and Variable Landscape

Interestingly, the reported solubility values for 5(6)-carboxyfluorescein in these solvents show significant variation, underscoring the influence of experimental conditions on dissolution.

| Compound | Solvent | Reported Solubility | Source |

| 5(6)-Carboxyfluorescein | DMSO | ~0.5 mg/mL | [2][3][4] |

| 5(6)-Carboxyfluorescein | DMF | ~1 mg/mL | [2][3][4] |

| 5(6)-Carboxyfluorescein | DMSO | 58.33 mg/mL (requires sonication) | [5] |

| 5-FAM | DMSO | 100 mg/mL (requires sonication) | [6] |

This discrepancy of over 100-fold in reported DMSO solubility for the same parent compound highlights several critical factors that researchers must consider:

-

Purity of the Solute: Impurities can significantly impact solubility.

-

Water Content of the Solvent: The presence of even small amounts of water in DMSO can reduce its solvating power for certain organic compounds.[7] For moisture-sensitive compounds like reactive dyes, the use of anhydrous DMSO is strongly recommended to prevent hydrolysis and improve solubility.[8]

-

Temperature: While not always explicitly stated, the temperature at which solubility is determined can have a substantial effect.

-

Physical Form of the Solute: The crystalline structure and particle size of the FAM hydrazide powder can influence the rate and extent of dissolution.

-

Isomeric Form: While not extensively documented to have a major impact on solubility in these solvents, slight differences between the 5- and 6-isomers of FAM hydrazide could exist.[9][10][11][12]

Given this variability, a pragmatic approach is to experimentally determine the optimal concentration for a specific application and lot of FAM hydrazide.

A Comparative Analysis: DMSO vs. DMF for FAM Hydrazide Applications

The selection of DMSO or DMF as the primary solvent for preparing FAM hydrazide stock solutions involves a trade-off between several factors.

| Feature | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |

| Solvating Power | Generally considered a stronger solvent for a wider range of compounds. | Good solvating power, but may be less effective for some molecules. |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the atmosphere. | Less hygroscopic than DMSO. |

| Biocompatibility | Generally well-tolerated in cell-based assays at low final concentrations (<0.5%). However, it can have biological effects. | More toxic than DMSO and can be a developmental toxin. Not recommended for direct use in many biological assays. |

| Stability of Dye | Anhydrous DMSO is recommended for long-term storage of reactive dyes to prevent hydrolysis.[13] | Generally suitable for short-term storage of dye solutions. |

| Handling & Safety | Lower volatility and generally considered less toxic than DMF. A known skin penetrant. | Higher volatility and greater health risks. Should be handled in a chemical fume hood. |

| Downstream Reactions | Compatible with most bioconjugation chemistries. | Compatible with most bioconjugation chemistries, but may need to be removed more thoroughly. |

Expert Recommendation: For most applications, particularly those involving cell-based assays or long-term storage of the stock solution, anhydrous DMSO is the preferred solvent for FAM hydrazide. Its superior solvating power and better biocompatibility at low concentrations make it a more versatile and reliable choice. DMF should be considered when DMSO is incompatible with a specific downstream application or when its lower hygroscopicity is a critical advantage.

Experimental Protocols: From Powder to Stock Solution

The following protocols provide a detailed, step-by-step methodology for the preparation of FAM hydrazide stock solutions.

Essential Materials and Reagents

-

FAM hydrazide (5- or 6-isomer)

-

Anhydrous Dimethyl Sulfoxide (DMSO)[8]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Microcentrifuge tubes or amber glass vials

-

Precision micropipettes

Workflow for Preparing FAM Hydrazide Stock Solutions

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]

- 4. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

- 9. lumiprobe.com [lumiprobe.com]

- 10. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]

- 11. FAM hydrazide, 6-isomer (A270215) | Antibodies.com [antibodies.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biotium.com [biotium.com]

Technical Guide: Stability and Stabilization of FAM Hydrazide Hydrazone Bonds

Executive Summary

The Dual-Stability Paradox: The utility of 5-Carboxyfluorescein (FAM) hydrazide in bioconjugation is governed by two distinct stability profiles that often work in opposition: chemical stability (the integrity of the hydrazone bond) and optical stability (the fluorescence quantum yield of the fluorophore).

While hydrazone formation is catalyzed in mildly acidic conditions (pH 4.5–5.5), these same conditions accelerate bond hydrolysis and quench FAM fluorescence. This guide provides a mechanistic analysis of these factors and details the reductive amination protocol required to transition from a reversible, pH-labile linkage to a permanent, stable hydrazine bond.

Part 1: The Mechanistic Basis

Chemical Formation

The reaction between FAM hydrazide and an aldehyde (typically generated via periodate oxidation of carbohydrates on glycoproteins) is a nucleophilic addition-elimination reaction.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.

-

Proton Transfer: Formation of a carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the hydrazone (

).

The "Goldilocks" pH Zone

The reaction kinetics present a specific challenge:

-

Low pH (< 4.0): The hydrazide nitrogen becomes protonated (

), losing its nucleophilicity. Reaction stalls. -

High pH (> 7.0): The protonation of the carbinolamine oxygen (required for water elimination) is insufficient. Reaction slows.

-

Optimal pH (4.5 – 5.5): Sufficient non-protonated nucleophile exists to attack, while sufficient protons exist to catalyze dehydration.

Mechanism Diagram

Caption: The conversion of aldehyde and FAM-hydrazide to a reversible hydrazone, and subsequent stabilization to hydrazine.

Part 2: Stability Profiles

Chemical Stability (Bond Hydrolysis)

The hydrazone bond is pseudo-stable at neutral pH (7.0–7.4) but hydrolytically unstable in acidic environments.[1]

-

pH 7.4 (PBS): The bond is relatively stable (half-life: days to weeks).

-

pH 5.0 (Endosomal/Lysosomal): Rapid hydrolysis occurs (half-life: minutes to hours). This is often exploited for drug release but is detrimental for permanent labeling.

-

Dynamic Exchange: In the presence of other aldehydes or ketones (e.g., acetone, pyruvate), the hydrazone can undergo transimination, swapping the FAM label for a solvent molecule.

Optical Stability (Fluorescence Quenching)

FAM is a pH-sensitive fluorophore. Its phenolic hydroxyl group has a pKa of ~6.4.

-

pH > 7.0: The molecule is deprotonated (dianion form), exhibiting maximal fluorescence.

-

pH < 6.0: The molecule becomes protonated (monoanion/neutral), resulting in significant quenching (>50% signal loss).

Critical Analytical Pitfall: Researchers often mistake the loss of fluorescence at pH 5.0 for "failed coupling." In reality, the bond may be forming, but the signal is quenched. Always adjust pH to >7.2 before reading fluorescence.

Stability Data Summary

| Condition | Chemical Stability (Bond) | Optical Stability (Signal) | Result |

| pH 4.5 | Low (Hydrolysis active) | Low (Quenched) | Poor labeling / False negatives |

| pH 7.4 | Moderate (Metastable) | High (Maximal) | Good for short-term assays |

| pH 5.0 + NaCNBH3 | High (Reduced to Hydrazine) | Low (Quenched) | Permanent Linkage (Signal recovers at pH 7.4) |

Part 3: Stabilization Strategy (The "Fix")

To ensure long-term stability, the reversible hydrazone bond (

Reagent: Sodium Cyanoborohydride (

-

Why not Sodium Borohydride (

)? -

Why

? It is a milder reducing agent that selectively reduces the protonated iminium ion (the hydrazone intermediate) at pH 4–6 without reducing the aldehyde pool.

Part 4: Validated Experimental Protocol

Phase 1: Oxidation (Generating the Target)

-

Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Reaction: Dissolve glycoprotein (1-5 mg/mL) in buffer. Add Sodium Periodate (

) to a final concentration of 10-20 mM. -

Incubation: 30 minutes at 4°C in the dark.

-

Quenching: Add glycerol (15 mM) to consume excess periodate.

-

Purification (Crucial): Remove excess periodate via desalting column (e.g., PD-10) equilibrated in pH 5.5 acetate buffer. Residual periodate will oxidize the FAM hydrazide.

Phase 2: Conjugation & Stabilization

-

Coupling: Add FAM hydrazide (dissolved in DMSO) to the oxidized protein.

-

Ratio: 50-fold molar excess of dye to protein.

-

-

Incubation: 2 hours at Room Temperature (RT) or Overnight at 4°C.

-

Stabilization (Reduction):

-

Add

to a final concentration of 50 mM. -

Note: This step is performed in situ (without removing excess dye).

-

Safety Warning:

generates HCN gas in strong acid; keep pH > 3.0 and work in a fume hood.

-

-

Incubation: 1 hour at RT.

Phase 3: Purification & Analysis

-

Cleanup: Remove unreacted dye and reagents via dialysis or size-exclusion chromatography against PBS pH 7.4 .

-

Analysis: Measure Absorbance at 280nm (Protein) and 494nm (FAM).

-

Correction Factor: Calculate Degree of Labeling (DOL) using the correction factor for FAM (0.30 at 280nm).

Workflow Diagram

Caption: Step-by-step workflow for creating a stable FAM-glycoconjugate.

Part 5: Troubleshooting & QC

No Fluorescence Detected

-

Check pH: Is the final buffer pH < 7.0? If so, the FAM is quenched. Adjust to pH 8.0 and re-measure.

-

Check Periodate Removal: If periodate was not removed before adding FAM hydrazide, the hydrazide moiety was oxidized to non-reactive species (

).

Low Degree of Labeling (DOL)

-

Inefficient Oxidation: Sialic acids require mild oxidation (1 mM

, 0°C), while neutral sugars require harsher conditions (10-20 mM, RT). Ensure oxidation conditions match the target glycan. -

Hydrolysis: If the reduction step (

) was omitted, the bond may have hydrolyzed during the final dialysis step.

Precipitate Formation

-

Over-labeling: FAM is hydrophobic. High DOL (>5-6 dyes/protein) can cause aggregation. Reduce the molar excess of dye during conjugation.

References

-

Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for hydrazide-aldehyde chemistry and reduction protocols).

-

Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Detailed kinetics of hydrazone hydrolysis at varying pH).

-

Lumiprobe Corporation. (n.d.). FAM hydrazide, 5-isomer protocol.[4] (Specifics on FAM isomer handling and storage).

-

Thermo Fisher Scientific. (2010). A Guide to Making Your Own Fluorescent Bioconjugate. BioProbes 63. (Overview of fluorophore selection and pH quenching issues).

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[5] Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational paper on the selectivity of NaCNBH3).

Sources

Methodological & Application

Application Notes and Protocols: Fluorescent Labeling of Sialic Acids with 5-FAM Hydrazide

Introduction

Sialic acids, a diverse family of nine-carbon acidic monosaccharides, are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1][2] Their strategic location and negative charge play pivotal roles in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen binding.[1][3] Consequently, the accurate detection and quantification of sialic acids are crucial for understanding their functions in health and disease.

Fluorescent labeling is a highly sensitive and widely adopted method for the analysis of glycans.[4][5] This approach enhances detection sensitivity in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[4][6] 5-Carboxyfluorescein (5-FAM) hydrazide is a fluorescent probe that reacts specifically with aldehyde groups. This application note provides a detailed protocol for the fluorescent labeling of sialic acids using 5-FAM hydrazide, a robust method for their sensitive detection and analysis.

Principle of the Method

The protocol involves a two-step process:

-

Oxidative Generation of an Aldehyde: The cis-diol group of the sialic acid side chain is selectively oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄).[7][8][9] This reaction cleaves the C-C bond between adjacent hydroxyl groups, generating a reactive aldehyde group.

-

Hydrazone Bond Formation: The aldehyde group then reacts with the hydrazide moiety of 5-FAM hydrazide to form a stable hydrazone bond.[7][10][11][12] This covalent linkage attaches the highly fluorescent FAM dye to the sialic acid, enabling its detection.

Chemical Reaction Workflow

Sources

- 1. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Sialylation-induced stabilization of dynamic glycoprotein conformations unveiled by time-aligned parallel unfolding and glycan release mass spectromet ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03672G [pubs.rsc.org]

- 4. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]

- 6. agilent.com [agilent.com]

- 7. interchim.fr [interchim.fr]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. jku.at [jku.at]

- 10. researchgate.net [researchgate.net]

- 11. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

Application Note: Site-Specific Labeling of Antibodies with 5-FAM Hydrazide via Carbohydrate Moiety

Abstract & Introduction

Standard antibody labeling techniques often rely on N-hydroxysuccinimide (NHS) esters to target primary amines (lysines).[] While efficient, this approach is stochastic; lysines are distributed ubiquitously across the antibody, including the antigen-binding fragment (Fab). Labeling in the Fab region can sterically hinder antigen binding, reducing the antibody's affinity and specificity.

This application note details a site-specific strategy targeting the carbohydrate moieties (glycans) located predominantly on the Fc region (CH2 domain) of IgG antibodies. By oxidizing these glycans to aldehydes and reacting them with 5-FAM hydrazide , we achieve a stable conjugate with high fluorescence intensity while preserving the antigen-binding capability of the Fab region.

Comparison of Methodologies

| Feature | Amine Labeling (NHS-Ester) | Carbohydrate Labeling (Hydrazide) |

| Target Site | Lysine residues (random distribution) | N-linked Glycans (Fc region specific) |

| Binding Affinity | Risk of reduction (if Fab labeled) | Preserved (Fab remains unmodified) |

| Orientation | Random | Oriented (ideal for surface capture) |

| Chemistry | Amide bond formation | Periodate oxidation |

Mechanism of Action

The labeling process relies on a two-step chemical modification:

-

Periodate Oxidation: Sodium meta-periodate (NaIO

) mildly oxidizes the vicinal diols (cis-glycols) of the carbohydrate sugars (mannose, galactose) into reactive aldehyde groups. -

Hydrazone Ligation: The nucleophilic hydrazine group (-NH-NH

) of the 5-FAM hydrazide reacts with the newly formed aldehydes to form a stable hydrazone linkage.

Mechanistic Visualization

Figure 1: Chemical mechanism of periodate-mediated hydrazide conjugation.

Materials & Reagents

Reagents

-

Antibody: Purified IgG (Must be free of BSA, gelatin, or amine-containing carriers). Concentration > 1 mg/mL recommended.[2]

-

Fluorophore: 5-FAM hydrazide (5-Carboxyfluorescein hydrazide).

-

Oxidizing Agent: Sodium meta-periodate (NaIO

). -

Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Optimized for oxidation and hydrazone formation).

-

Storage Buffer: 1X PBS, pH 7.2.

-

Solvent: Anhydrous DMSO or DMF.

-

Catalyst (Optional): Aniline (Increases hydrazone yield significantly).[3]

Equipment

-

Desalting Columns (e.g., Zeba™ Spin or PD-10) with 7K MWCO.

-

UV-Vis Spectrophotometer (Nanodrop or Cuvette).

-

Light-proof reaction tubes (Amber tubes or foil-wrapped).

Experimental Protocol

Phase 1: Buffer Exchange & Oxidation

Objective: Create reactive aldehyde groups on the Fc glycans.

-

Buffer Exchange: If the antibody is in Tris or contains glycerol/sodium azide, exchange it into 0.1 M Sodium Acetate, pH 5.5 using a desalting column.

-

Scientist's Note: Tris contains amines that can interfere; glycerol reduces periodate, quenching the oxidation reaction prematurely.

-

-

Prepare Periodate: Freshly prepare a 20 mM NaIO

solution in Sodium Acetate buffer. Protect from light. -

Oxidation Reaction: Add NaIO

to the antibody solution to a final concentration of 1-2 mM (mild oxidation) to 10 mM (strong oxidation).-

Recommendation: For general labeling, 10 mM is standard.

-

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Purification (Crucial): Immediately pass the oxidized antibody through a desalting column equilibrated with Sodium Acetate buffer to remove excess periodate.

-

Warning: Failure to remove periodate will result in oxidation of the hydrazide dye, destroying its fluorescence.

-

Phase 2: Conjugation

Objective: Link the 5-FAM hydrazide to the aldehydes.

-

Prepare Dye Stock: Dissolve 5-FAM hydrazide in DMSO to 10 mg/mL.

-

Reaction Setup: Add the dye to the oxidized antibody solution at a 50-fold molar excess .[4]

-

Calculation: For 1 mg of IgG (~6.6 nmol), use ~330 nmol of dye.

-

-

Catalysis (Optional): Add Aniline to a final concentration of 10-100 mM to catalyze the reaction (reduces time and increases yield).

-

Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C with gentle rotation. Protect from light.[4]

Phase 3: Purification & Storage

Objective: Remove free dye and stabilize.

-

Cleanup: Remove excess unconjugated dye using a desalting column (e.g., Sephadex G-25) or extensive dialysis against 1X PBS, pH 7.2 .

-

Storage: Store the conjugate at 4°C protected from light. Add sodium azide (0.02%) or BSA for long-term stability if compatible with downstream assays.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for carbohydrate labeling.

Quality Control: Calculating F/P Ratio

To validate the experiment, calculate the Fluorophore-to-Protein (F/P) ratio.

Constants:

-

IgG Extinction Coefficient (

): 210,000 M -

5-FAM Extinction Coefficient (

): ~75,000 M -

Correction Factor (CF): 0.15 (Absorbance of FAM at 280nm relative to 494nm)

Measurements:

-

Measure Absorbance at 280 nm (

).[5] -

Measure Absorbance at 494 nm (

).

Formula:

Target F/P: A ratio of 2–4 is typically optimal. Lower ratios yield weak signals; higher ratios may cause self-quenching or precipitation.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency (F/P < 1) | Insufficient Oxidation | Increase NaIO |

| pH too high during conjugation | Hydrazone formation is acid-catalyzed. Ensure reaction is at pH 5.5–6.0, not pH 7.4. | |

| Precipitation of Antibody | Over-oxidation | Reduce NaIO |

| Hydrophobic Dye Aggregation | Add dye slowly while vortexing. Do not exceed 50x molar excess. | |

| No Fluorescence | Periodate not removed | Residual NaIO |

References

-

Thermo Fisher Scientific. Antibody Labeling and Immobilization Sites. Retrieved from

-

LumiProbe. Protocol for labeling of proteins with hydrazide-based dyes. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Biotium. Protocol: Aminooxy/Hydrazide Labeling of Glycoproteins. Retrieved from

Sources

Application Notes and Protocols: Detection of Oxidized Proteins using 5-FAM Hydrazide

Introduction: Unveiling the Footprints of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, is a critical factor in the pathogenesis of numerous diseases and aging.[1] ROS can inflict damage upon a wide array of biomolecules, including lipids, nucleic acids, and proteins. The oxidative modification of proteins is a particularly significant consequence, as it can lead to alterations in their structure and function, ultimately disrupting cellular homeostasis.

Protein carbonylation, the irreversible introduction of carbonyl groups (aldehydes and ketones) into the side chains of amino acid residues (primarily proline, arginine, lysine, and threonine), is a major hallmark of severe oxidative protein damage.[2][3] The accumulation of carbonylated proteins has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and diabetes.[1][2] Consequently, the accurate detection and quantification of protein carbonyls serve as a reliable biomarker of oxidative stress and protein damage.

While several methods exist for the detection of protein carbonylation, the use of fluorescent hydrazides offers a sensitive, specific, and streamlined approach.[4][5] This application note provides a detailed protocol for the use of 5-Carboxyfluorescein, hydrazide (5-FAM hydrazide), a bright and photostable fluorescent probe, for the detection and visualization of oxidized proteins in various experimental contexts.

Principle of the Assay: The Chemistry of Detection

The detection of carbonylated proteins using 5-FAM hydrazide is based on a specific and stable chemical reaction. The hydrazide moiety (-NH-NH2) of the 5-FAM probe acts as a potent nucleophile that specifically targets and reacts with the electrophilic carbonyl groups (aldehydes and ketones) present on oxidized protein side chains.[6][7][8] This reaction, which proceeds efficiently at or near neutral pH, results in the formation of a stable hydrazone bond, covalently linking the fluorescein dye to the carbonylated protein.[6][9]

The key advantages of this method include:

-

Direct Detection: Unlike the traditional 2,4-dinitrophenylhydrazine (DNPH) method which requires a secondary antibody for visualization, 5-FAM hydrazide allows for the direct fluorescent detection of carbonylated proteins, eliminating the need for Western blotting and immunodetection, thus shortening the procedure and increasing accuracy.[4]

-

High Sensitivity: The inherent brightness of the fluorescein fluorophore provides a high signal-to-noise ratio, enabling the detection of low levels of protein carbonylation.[10]

-

Versatility: The 5-FAM hydrazide labeling technique can be adapted for various downstream applications, including visualization in polyacrylamide gels (1D and 2D-PAGE) and in situ imaging via fluorescence microscopy.[11]

Below is a diagram illustrating the fundamental reaction between 5-FAM hydrazide and a protein carbonyl group.

Caption: Reaction of 5-FAM hydrazide with a protein carbonyl.

Protocol 1: Detection of Carbonylated Proteins by 1D or 2D Electrophoresis

This protocol outlines the derivatization of protein samples with 5-FAM hydrazide for subsequent analysis by polyacrylamide gel electrophoresis (PAGE).

Materials and Reagents

-

5-FAM hydrazide (stored at -20°C, protected from light)[9][10]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Protein samples (cell lysates, tissue homogenates, or purified proteins)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA)

-

Acetone, ice-cold

-

SDS-PAGE sample buffer (e.g., Laemmli buffer)

-

Reagents and equipment for SDS-PAGE (1D or 2D)

-

Fluorescence gel imaging system with appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~520 nm)[10]

Experimental Workflow

Caption: Workflow for in situ 5-FAM hydrazide staining.

Step-by-Step Protocol

-

Sample Preparation:

-

For cultured cells, grow them on sterile glass coverslips to an appropriate confluency.

-

For tissues, prepare cryosections or paraffin-embedded sections according to standard histological techniques.

-

-

Fixation:

-

Fix the cells or tissue sections with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. [12] * Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. [12]This step is essential to allow the 5-FAM hydrazide to access intracellular proteins.

-

Wash three times with PBS for 5 minutes each.

-

-

5-FAM Hydrazide Staining:

-

Prepare a fresh staining solution by diluting the 10 mM 5-FAM hydrazide stock solution to a final concentration of 10-100 µM in PBS. The optimal concentration should be determined empirically.

-

Incubate the samples with the 5-FAM hydrazide staining solution for 1-2 hours at room temperature in the dark.

-

-

Washing:

-

Wash the samples three to five times with PBS for 5 minutes each to remove unbound 5-FAM hydrazide.

-

-

Nuclear Counterstaining (Optional):

-

If desired, counterstain the nuclei with a suitable dye such as DAPI or Hoechst according to the manufacturer's protocol. [12]

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope equipped with a filter set for fluorescein. The green fluorescence will indicate the presence and localization of carbonylated proteins.

-

Quantitative Data Summary

| Parameter | Electrophoresis Protocol | Microscopy Protocol |

| 5-FAM Hydrazide Stock Conc. | 10 mM in DMSO | 10 mM in DMSO |

| 5-FAM Hydrazide Working Conc. | 1 mM | 10-100 µM |

| Incubation Time | 1-2 hours at RT | 1-2 hours at RT |

| Fixation | N/A | 4% Paraformaldehyde |

| Permeabilization | N/A | 0.1-0.5% Triton X-100 |

Troubleshooting and Considerations

-

High Background in Gels: Ensure complete removal of unreacted 5-FAM hydrazide by performing thorough TCA/acetone precipitation and washing steps.

-

Weak Signal: The level of protein carbonylation may be low. Consider including a positive control by treating a sample with an oxidizing agent (e.g., H2O2) to confirm the staining procedure is working. [13][14]For microscopy, increasing the incubation time or the concentration of 5-FAM hydrazide may enhance the signal.

-

Photobleaching: Fluorescein is susceptible to photobleaching. Minimize exposure of the stained samples to light and use an antifade mounting medium for microscopy.

-

Specificity: While the hydrazide-carbonyl reaction is highly specific, it is good practice to include a negative control (omitting the 5-FAM hydrazide) to assess any autofluorescence in the sample.

References

- Cabiscol, E., et al. (2012). Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides. Methods in Molecular Biology, 965, 339-354.

- Turturro, F., et al. (2018). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Redox Biology, 16, 115-124.

- Kovacs, T., et al. (2015). Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. Redox Biology, 5, 249-259.

- Stadtman, E. R., & Levine, R. L. (1987). Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels. Analytical Biochemistry, 161(2), 245-257.

- Chaudhuri, A. R., et al. (2006). Detection of protein carbonyls in aging liver tissue: A fluorescence-based proteomic approach. Mechanisms of Ageing and Development, 127(11), 849-861.

-

Turturro, F., et al. (2018). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. ResearchGate. Retrieved from [Link]

- Kapron, B., et al. (2020). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 25(18), 4235.

- Conrad, C. C., et al. (2007). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods. Current Protocols in Toxicology, Chapter 17, Unit 17.7.

- Møller, I. M., et al. (2022). Proteome-wide analysis of hydrogen peroxide-induced protein carbonylation in Arabidopsis thaliana. Frontiers in Plant Science, 13, 1069894.

-

Butterfield, D. A., & Castegna, A. (2003). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods. ResearchGate. Retrieved from [Link]

- Grimsrud, P. A., et al. (2014). Analysis of protein carbonylation - pitfalls and promise in commonly used methods. Free Radical Research, 48(10), 1157-1170.

- Kalia, J., & Raines, R. T. (2008). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.

-

Kalia, J., & Raines, R. T. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. University of California, Irvine. Retrieved from [Link]

-

Azure Biosystems. (n.d.). Fluorescent Western Blotting. Retrieved from [Link]

- Bolisetty, S., & Jaimes, E. A. (2012). Methods for imaging and detecting modification of proteins by reactive lipid species. Methods in Molecular Biology, 843, 161-177.

-

OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]

-

Conrad, C. C., et al. (2007). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. PubMed. Retrieved from [Link]

- van der Rest, G., et al. (2021).

- Dilek, N., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. Bio-protocol, 14(22), e4909.

- Singh, D. P., et al. (2021). Topical Application of Hydralazine Induces Resistance Against Oxidative Stress In Eye Lenses By Activating Nrf2-mediated Antioxidant Response Genes. Investigative Ophthalmology & Visual Science, 62(8), 2068.

- Tzankova, V., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6205.

- Di Meo, S., & Venditti, P. (2021). The Impact of Oxidative Stress in Human Pathology: Focus on Gastrointestinal Disorders. Antioxidants, 10(2), 202.

-

Gu, Z., et al. (2019). A protocol for in vivo detection of reactive oxygen species. 谷战军课题组. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Imaging protocol handbook. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonyl Compounds and Carbonyl-Reactive Crosslinker - Creative Proteomics [creative-proteomics.com]

- 7. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]

- 11. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rheniumbio.co.il [rheniumbio.co.il]

- 13. Frontiers | Proteome-wide analysis of hydrogen peroxide-induced protein carbonylation in Arabidopsis thaliana [frontiersin.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

Application Note: Metabolic Glycoengineering (MGE) Detection of Cell Surface Ketones using FAM-Hydrazide

Abstract & Introduction

Metabolic Glycoengineering (MGE) allows for the introduction of non-natural functional groups into cellular glycans by hijacking the cell's biosynthetic machinery.[1] This guide details the use of N-levulinoylmannosamine (ManLev) , a mannosamine analog bearing a ketone moiety, to introduce ketone handles into cell surface sialic acids.[2]

Unlike the widely used azide-alkyne (Click) chemistry, the ketone-hydrazide ligation exploits the reaction between a ketone (on the sugar) and a hydrazide fluorophore (FAM-hydrazide) to form a stable hydrazone conjugate. While ketones are abundant intracellularly (e.g., pyruvate, oxaloacetate), they are virtually absent from the cell surface, rendering this reaction "semi-bioorthogonal" and highly specific for extracellular glycan analysis.

Key Advantages of this System:

-

Orthogonality: Compatible with azide-alkyne systems for dual-labeling.

-

Chemical Stability: Hydrazone bonds are stable at physiological pH.

-

Cost-Effectiveness: FAM-hydrazide is generally more accessible than complex cyclooctyne (DBCO/BCN) dyes.

Mechanism of Action

The efficacy of this protocol relies on the promiscuity of the sialic acid biosynthetic pathway. ManLev enters the cytosol, is phosphorylated, and eventually converted to CMP-SiaLev (N-levulinoyl sialic acid). This activated sugar is transported into the Golgi, where sialyltransferases transfer it onto nascent glycoproteins, which are then trafficked to the plasma membrane.

Pathway Visualization

Figure 1: The metabolic conversion of ManLev to surface-expressed SiaLev and subsequent ligation with FAM-hydrazide.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Storage |

| ManLev | N-levulinoylmannosamine (tetraacetylated form Ac4ManLev is preferred for better membrane permeability) | -20°C, dessicated |

| FAM-Hydrazide | 5-FAM-thiosemicarbazide or Fluorescein-5-thiosemicarbazide | -20°C, dark |

| Flow Buffer | PBS (pH 7.4) + 1% BSA + 1 mM EDTA | 4°C |

| Labeling Buffer | PBS adjusted to pH 6.5 (Optional, accelerates reaction) OR pH 7.4 | 4°C |

Expert Insight: The pH Trade-off

Causality: The hydrazide-ketone condensation is acid-catalyzed. Reaction kinetics are significantly faster at pH 5.5–6.5 compared to pH 7.4. Decision: For live cell imaging where viability is paramount, use pH 7.4 and extend incubation time. For fixed cells or robust flow cytometry where slight stress is acceptable, use pH 6.5 to maximize signal-to-noise ratio.

Experimental Protocols

Phase 1: Metabolic Labeling (Cell Culture)

Objective: Incorporate the ketone handle into cell surface glycans.

-

Seeding: Seed cells (e.g., HeLa, CHO, Jurkat) into 6-well plates or T-25 flasks. Aim for 30-40% confluency at the start of treatment.

-

Preparation of Media:

-

Dissolve Ac4ManLev stock (typically 100 mM in DMSO/Ethanol) into fresh culture media.

-

Target Concentration: 10 µM – 50 µM for acetylated ManLev; up to 5 mM for free ManLev.

-

Note: Start with 50 µM Ac4ManLev for most mammalian lines.

-

-

Incubation: Culture cells for 48–72 hours .

-

Why: Sialic acid turnover is relatively slow; 2-3 days ensures a significant population of surface glycans are replaced with the modified analog.

-

-

Negative Control: Culture a separate population with vehicle only (DMSO) or unmodified ManNAc.

Phase 2: Chemoselective Ligation (Staining)

Objective: Covalent attachment of the fluorophore.

-

Harvest: Detach adherent cells using non-enzymatic dissociation buffer (e.g., EDTA/PBS) or mild trypsin.

-

Warning: Harsh trypsinization can cleave cell surface glycoproteins, removing the very signal you are trying to detect.

-

-

Wash: Pellet cells (300 x g, 5 min) and wash 2x with cold PBS (pH 7.4) to remove free ManLev from the media.

-

Staining Reaction:

-

Resuspend

cells in 100 µL of Labeling Buffer . -

Add FAM-Hydrazide to a final concentration of 100 µM – 500 µM .

-

Expert Tip: If using pH 7.4, use the higher end (500 µM). If using pH 6.5, 100 µM is sufficient.

-

-

Incubation: Incubate for 1 hour at 4°C (to prevent endocytosis) or Room Temperature (for fixed cells). Protect from light.[3]

-

Washing (Critical):

Phase 3: Analysis (Flow Cytometry)

Objective: Quantify incorporation.

-

Resuspend: Resuspend cells in 300-500 µL Flow Buffer.

-

Settings:

-

Laser: Blue (488 nm).

-

Filter: FITC / 530/30 nm.

-

-

Gating: Gate on live singlets (FSC-A vs FSC-H, then FSC vs SSC).

-

Data Output: Measure Median Fluorescence Intensity (MFI).

Workflow Visualization

Figure 2: Step-by-step experimental timeline for MGE analysis.

Data Interpretation & Troubleshooting

Expected Results Table

| Condition | Expected MFI (Log Scale) | Interpretation |

| Unstained Cells | Autofluorescence baseline. | |

| Vehicle Control + FAM-Hydrazide | Non-specific binding background. | |

| ManLev Treated + FAM-Hydrazide | Successful metabolic incorporation. | |

| Periodate Treated (Positive Control) | Mild NaIO4 oxidation creates aldehydes on all sialic acids, yielding max signal. |

Troubleshooting Guide

-

Low Signal:

-

Cause: Low metabolic rate or insufficient incubation time.

-

Fix: Increase ManLev incubation to 72h or increase FAM-hydrazide concentration during staining. Ensure cells are actively dividing (MGE requires active biosynthesis).

-

-

High Background:

-

Cause: Inadequate washing or reaction with endogenous carbonyls (rare on surface, but possible in dying cells).

-

Fix: Use a viability dye (e.g., DAPI or PI) to exclude dead cells. Dead cells have permeable membranes, allowing FAM-hydrazide to react with abundant intracellular ketones.

-

-

Toxicity:

-

Cause: High concentration of DMSO or hydrazide.

-

Fix: Keep DMSO < 0.1% final. Perform staining on ice to reduce metabolic stress.

-

References

-

Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis.[6] Science, 276(5315), 1125-1128.

-

Yarema, K. J., et al. (1998). Metabolic delivery of ketone-labeled sialic acid analogs for cell surface engineering. Journal of Biological Chemistry, 273(47), 31168-31179.

-

Thermo Fisher Scientific.

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 788-797.

Sources

- 1. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. affbiotech.jp [affbiotech.jp]

- 5. Flow Cytometry Protocol | Abcam [abcam.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes and Protocols for FAM Hydrazide-Aldehyde Conjugation

A Senior Application Scientist's Guide to Robust Hydrazone Bioconjugation

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of discovery. Hydrazone ligation, the reaction between a hydrazide and an aldehyde, stands out as a powerful bioconjugation strategy due to its high specificity and ability to proceed under mild, biocompatible conditions.[1][2] This guide provides an in-depth exploration of the reaction between 5-Carboxyfluorescein (FAM) hydrazide and aldehyde-containing molecules, offering not just protocols, but the fundamental principles required to optimize this versatile chemistry for your specific application.

The Underlying Chemistry: Mechanism of Hydrazone Formation

The conjugation of FAM hydrazide to an aldehyde is a two-step nucleophilic addition-elimination reaction. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal.[2] The rate-determining step is the subsequent acid-catalyzed dehydration of this intermediate, which eliminates a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[3]

Caption: Mechanism of acid-catalyzed hydrazone formation.

The Critical Role of pH

The reaction rate is exquisitely sensitive to pH. While acid catalysis is required for the dehydration step, excessively low pH will protonate the hydrazide nucleophile, rendering it unreactive.[3] Conversely, at neutral or high pH, the dehydration of the hemiaminal intermediate is slow.[2] This results in a bell-shaped pH-rate profile, with the optimal pH typically falling between 4.5 and 6.0.[3][4][5] For many biological applications where physiological pH (~7.4) is required, the reaction is inherently slow, necessitating the use of catalysts or more reactive substrates.[3]

Accelerating the Reaction: Aniline Catalysis

Aniline and its derivatives are highly effective nucleophilic catalysts for hydrazone formation, significantly increasing reaction rates, especially at neutral pH.[6][7][8] The catalyst first reacts with the aldehyde to form a highly reactive protonated Schiff base (an iminium ion). This intermediate is much more susceptible to nucleophilic attack by the hydrazide than the original aldehyde. The hydrazide rapidly displaces the aniline catalyst, forming the final hydrazone product.[6][7] This catalytic cycle allows for efficient conjugation with lower concentrations of reactants and under less acidic conditions.[9]

Core Reaction Parameters: A Quantitative Overview

Successful conjugation depends on the careful control of several key parameters. The following table summarizes the recommended starting points and the scientific rationale for each.

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 4.5 - 7.4 | The optimal pH strikes a balance between ensuring the hydrazide is a free nucleophile and promoting acid-catalyzed dehydration of the intermediate.[3] Start at pH 5.5-6.0 for robust kinetics. For acid-sensitive biomolecules, perform the reaction at pH 7.0-7.4, but include an aniline catalyst.[1][8] |

| Buffer System | 100 mM Sodium Acetate (pH 4.5-5.5)100 mM MES (pH 5.5-6.5)100 mM Phosphate (PBS) (pH 6.5-7.4) | Choose a buffer system with a pKa close to the target reaction pH. Avoid amine-containing buffers (e.g., Tris, Glycine) as they can compete with the hydrazide by reacting with the aldehyde. |

| Temperature | 20-25°C (Room Temperature) | The reaction proceeds efficiently at ambient temperature.[5] Elevated temperatures are generally unnecessary and may risk denaturing sensitive biomolecules. |

| Reaction Time | 2 - 16 hours | Reaction duration depends on pH, reactant concentration, and the presence of a catalyst. Monitor progress via TLC or HPLC if possible. A 2-3 hour reaction is common under optimal pH, while overnight incubation may be needed at neutral pH without a catalyst.[5] |

| Solvent | Aqueous Buffer with 5-10% Co-solvent (DMSO or DMF) | FAM hydrazide has limited aqueous solubility. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF and add it to the aqueous reaction buffer to the desired final concentration.[10] Ensure the final co-solvent concentration does not exceed 10% to avoid denaturing most proteins. |

| Reactant Ratio | 10- to 50-fold molar excess of FAM Hydrazide | To drive the reaction to completion, use a significant molar excess of the FAM hydrazide relative to the aldehyde-containing molecule. This is especially important when labeling precious biomolecules. |

| Catalyst | 10-50 mM Aniline | The addition of aniline can increase reaction rates up to 40-fold at neutral pH.[3] It is highly recommended for reactions performed above pH 6.5 or with low reactant concentrations.[8] |

Experimental Workflow and Protocols

The following diagram and protocols provide a comprehensive guide to the practical execution of the conjugation.

Caption: General workflow for FAM hydrazide-aldehyde conjugation.

Protocol A: General Conjugation of an Aldehyde-Containing Molecule

This protocol is suitable for peptides, small molecules, or other substrates that already possess an aldehyde group.

-

Reagent Preparation :

-

Reaction Buffer : Prepare 100 mM MES buffer, pH 6.0.

-

FAM Hydrazide Stock : Dissolve FAM hydrazide in anhydrous DMSO to create a 10 mM stock solution. Store protected from light at -20°C.[11]

-

Aniline Catalyst Stock (Optional) : Prepare a 1 M aniline solution in DMSO.

-

-

Conjugation Reaction :

-

Dissolve your aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Add the FAM Hydrazide stock solution to achieve a 20-fold molar excess.

-

(Optional, for pH > 6.5) Add the aniline stock solution to a final concentration of 20-50 mM.

-

Mix gently and incubate at room temperature for 2-4 hours, protected from light.

-

-

Purification :

-

Purify the FAM-labeled conjugate from excess reagents using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[]

-

Protocol B: Labeling of Glycoproteins via Periodate Oxidation

This protocol first generates aldehyde groups on the carbohydrate moieties of a glycoprotein (e.g., an antibody) before conjugation.[5][13]

-

Oxidation to Generate Aldehydes :

-

Buffer exchange the glycoprotein into an acetate buffer (100 mM Sodium Acetate, pH 5.5).

-

Prepare a fresh 100 mM solution of sodium periodate (NaIO₄) in the same acetate buffer.

-

Add the sodium periodate solution to the glycoprotein to a final concentration of 1-10 mM.

-

Incubate for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 10 minutes.[5] This step is crucial to destroy excess periodate.[14]

-

-

Buffer Exchange :

-

Immediately remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into the Reaction Buffer (100 mM MES, pH 6.0) using a desalting column.

-

-

Conjugation and Purification :

-

Proceed with steps 2 and 3 from Protocol A .

-

Characterization: Determining the Degree of Labeling (DOL)

The DOL, or the average number of FAM molecules per substrate molecule, is a critical quality attribute. It can be readily calculated using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for FAM).

-

Calculate the concentration of the protein, correcting for the absorbance of FAM at 280 nm.

-

A₂₈₀(corr) = A₂₈₀(measured) - (A₄₉₄(measured) × CF)

-

The correction factor (CF) for FAM is ~0.3.

-

-

Calculate the molar concentration of the protein and the FAM dye.

-

Protein Conc. (M) = A₂₈₀(corr) / ε_protein

-

FAM Conc. (M) = A₄₉₄(measured) / ε_FAM

-

(ε_protein is the molar extinction coefficient of your protein; ε_FAM at pH > 7 is ~75,000 M⁻¹cm⁻¹)

-

-

Calculate the DOL.

-

DOL = FAM Conc. (M) / Protein Conc. (M)

-

Bond Stability and Troubleshooting

The hydrazone bond is stable at neutral and basic pH but is susceptible to hydrolysis under acidic conditions (pH < 5).[15][16] This pH-sensitivity can be exploited for drug delivery systems designed for release in acidic endosomes.[16] For applications requiring long-term stability, the hydrazone bond can be irreversibly reduced to a highly stable alkyl hydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[3][8][17]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Inactive aldehyde or hydrazide.2. Suboptimal pH.3. Competing amine buffer (e.g., Tris).4. Insufficient reaction time or reactant excess. | 1. Use fresh reagents; ensure FAM hydrazide was stored desiccated and protected from light.[11]2. Verify the pH of your reaction buffer. Test a range from pH 5.5 to 7.0.3. Switch to a non-amine buffer like MES or Phosphate.4. Increase the molar excess of FAM hydrazide and/or extend the incubation time. Add an aniline catalyst. |

| Precipitation During Reaction | 1. FAM hydrazide solubility exceeded.2. Co-solvent concentration is too high, causing protein precipitation. | 1. Ensure the final DMSO/DMF concentration does not exceed 10%. Add the FAM stock solution slowly while mixing.2. Reduce the co-solvent percentage or the protein concentration. |

| Loss of Biological Activity | 1. Periodate oxidation was too harsh, damaging the protein.2. Conjugation occurred at a critical functional site. | 1. Reduce the concentration of sodium periodate or shorten the oxidation time.[14]2. If possible, use site-specific methods to generate aldehydes away from active sites, such as on the Fc region of antibodies.[8] |

References

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 829–839. [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Blog. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

-

Wikipedia. (n.d.). Hydrazone. Wikipedia, The Free Encyclopedia. [Link]

-

Canal-Martín, A., et al. (2020). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 18(30), 5849-5856. [Link]

-

Crisalli, P., & Kool, E. T. (2013). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 15(1), 162–165. [Link]

-